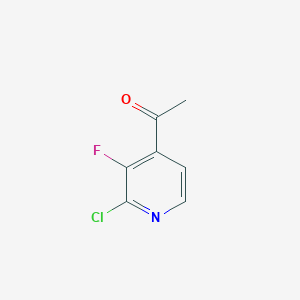
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
Descripción general
Descripción
“1-(2-Chloro-3-fluoropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5ClFNO. It has a molecular weight of 173.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It should be stored at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación
-
Organic Synthesis : This compound is often used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
-
Pharmaceutical Development : The compound has potential applications in pharmaceutical development. It could be used to develop new therapies for a variety of conditions, from bacterial infections to cancer. The exact methods of application or experimental procedures would depend on the specific drug being developed and the nature of the disease or condition it is intended to treat.
-
Medical Research : In the field of medical research, this compound could be used in the development of new diagnostic or therapeutic agents. The methods of application would likely involve laboratory experiments and clinical trials.
-
Synthesis of Fluorinated Pyridines : This compound can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
-
Agricultural Products : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
-
Radiobiology : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .
-
Material Science : This compound could be used in the development of new materials with unique properties . The specific methods of application would depend on the type of material being developed and its intended use.
-
Chemical Industry : It could be used in the chemical industry for the production of various chemicals . The methods of application would likely involve chemical reactions under controlled conditions.
-
Environmental Science : This compound could be used in environmental science research, for example, in studies investigating the environmental fate and transport of fluorinated compounds .
-
Herbicides and Insecticides : This compound can be used in the synthesis of some herbicides and insecticides . The specific methods of application would depend on the type of pesticide being developed and its intended use.
-
Radiopharmaceuticals : This compound could be used in the development of new radiopharmaceuticals for medical imaging . The methods of application would likely involve radiochemical synthesis and quality control procedures.
-
Biochemistry : In biochemistry, this compound could be used in the study of protein-ligand interactions . The methods of application would likely involve laboratory experiments using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
-
Chemical Reagents : This compound could be used as a reagent in various chemical reactions . The specific methods of application would depend on the type of reaction and the desired products .
-
Fluorinated Compounds : It could be used in the synthesis of other fluorinated compounds . Fluorinated compounds have unique properties and are used in a variety of applications, from pharmaceuticals to advanced materials .
-
Pesticides : This compound could be used in the synthesis of pesticides . The specific methods of application would depend on the type of pesticide being developed and its intended use .
-
Bioactive Compounds : In the field of medicinal chemistry, this compound could be used in the synthesis of bioactive compounds . These compounds could have potential therapeutic applications .
-
Fluorine-Containing Polymers : This compound could be used in the synthesis of fluorine-containing polymers . These polymers have unique properties and are used in a variety of applications, from coatings to advanced materials .
-
Nuclear Medicine : This compound could be used in the development of radiopharmaceuticals for nuclear medicine . The methods of application would likely involve radiochemical synthesis and quality control procedures .
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, and P338 .
Propiedades
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGROSOJEGOSVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-fluoropyridin-4-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1430806.png)
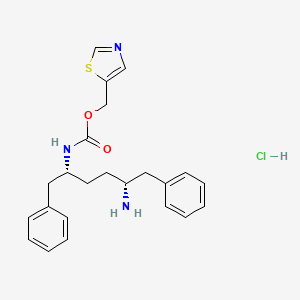
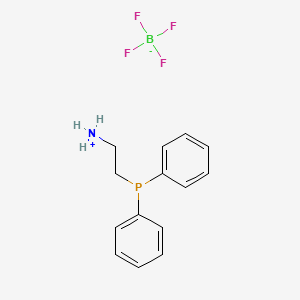
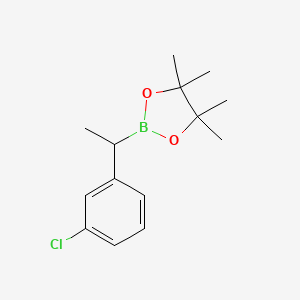
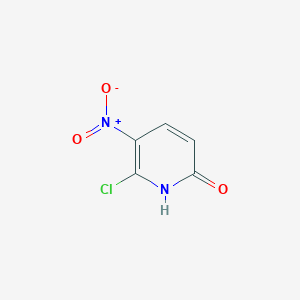
![(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hcl](/img/structure/B1430812.png)
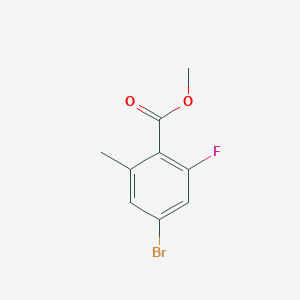
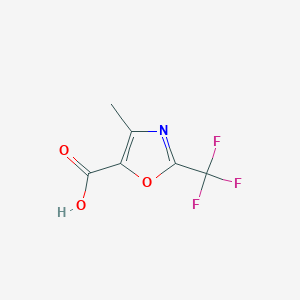
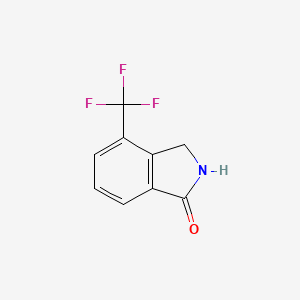
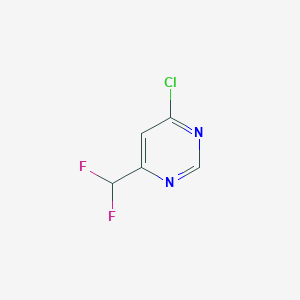
![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1430824.png)
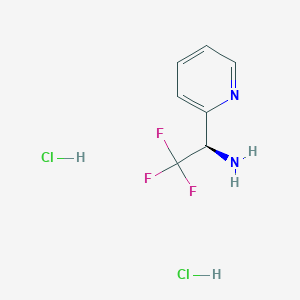
![1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1430827.png)